molecular formula C19H16ClN3O3S B2368838 2-(4-chlorophenyl)-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 893927-34-9

2-(4-chlorophenyl)-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No.: B2368838
CAS No.: 893927-34-9
M. Wt: 401.87
InChI Key: PDLPKNCGYNJYDU-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide is a useful research compound. Its molecular formula is C19H16ClN3O3S and its molecular weight is 401.87. The purity is usually 95%.
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Biological Activity

The compound 2-(4-chlorophenyl)-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H16ClN3O3S\text{C}_{19}\text{H}_{16}\text{Cl}\text{N}_3\text{O}_3\text{S}

This structure features a chlorophenyl group and a thieno[3,4-c]pyrazole moiety, which are critical for its biological activity.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of this compound. In vitro experiments demonstrated that it significantly inhibits the production of pro-inflammatory cytokines and nitric oxide (NO) in activated microglial cells. Specifically, it was shown to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in inflammatory pathways .

Mechanism of Action:

  • Inhibition of NF-kB Pathway: The compound attenuates lipopolysaccharide (LPS)-induced activation of the NF-kB signaling pathway, which is crucial in mediating inflammatory responses .
  • Reduction of Prostaglandin E2 (PGE2): It also suppresses the release of PGE2 from activated microglia, further contributing to its anti-inflammatory effects .

Neuroprotective Effects

In models of neurotoxicity induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), the compound exhibited protective effects on dopaminergic neurons. Prophylactic treatment with this agent improved behavioral outcomes and reduced glial activation associated with neurodegeneration .

Case Studies

  • Neuroinflammation in Parkinson's Disease:
    • A study investigated the effects of the compound on microglial activation in a Parkinson's disease model. Results indicated that it effectively mitigated neuroinflammatory responses and protected dopaminergic neurons from degeneration .
  • Cytotoxicity Assays:
    • In vitro cytotoxicity assays showed that the compound had a low toxicity profile while maintaining its anti-inflammatory efficacy. This suggests potential for therapeutic use without significant adverse effects .

Comparative Biological Activity Table

Activity TypeMechanism of ActionReference
Anti-inflammatoryInhibition of NO production and cytokine release
NeuroprotectiveProtection against MPTP-induced neurotoxicity
CytotoxicityLow toxicity in vitro assays

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3S/c20-14-8-6-13(7-9-14)10-18(24)21-19-16-11-27(25,26)12-17(16)22-23(19)15-4-2-1-3-5-15/h1-9H,10-12H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLPKNCGYNJYDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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